2-(4-fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Medicinal Chemistry SAR Cancer Research

2-(4-Fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946345-26-2) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class, characterized by a 4-fluorophenoxy acetamide moiety linked to a thiophene-substituted isoxazole core. The compound has a molecular formula of C₁₆H₁₃FN₂O₃S and is supplied by multiple vendors at ≥95% purity for research use.

Molecular Formula C16H13FN2O3S
Molecular Weight 332.35
CAS No. 946345-26-2
Cat. No. B2654010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
CAS946345-26-2
Molecular FormulaC16H13FN2O3S
Molecular Weight332.35
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O3S/c17-11-3-5-13(6-4-11)21-10-16(20)18-9-12-8-14(22-19-12)15-2-1-7-23-15/h1-8H,9-10H2,(H,18,20)
InChIKeyPFJPKBVRUYSMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946345-26-2): Procurement-Grade Structural & Class Baseline


2-(4-Fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946345-26-2) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class, characterized by a 4-fluorophenoxy acetamide moiety linked to a thiophene-substituted isoxazole core . The compound has a molecular formula of C₁₆H₁₃FN₂O₃S and is supplied by multiple vendors at ≥95% purity for research use . Its structural architecture combines three pharmacologically relevant heterocyclic features—isoxazole, thiophene, and fluorophenyl—into a single scaffold, positioning it as a candidate for medicinal chemistry exploration in areas such as kinase inhibition, antiviral research, and anticancer screening [1]. However, no peer-reviewed primary research article, patent exemplification, or authoritative database entry was identified that directly characterizes this compound's biological activity, selectivity profile, or physicochemical properties in a quantitative manner [2]. Procurement decisions must therefore be grounded in the compound's structural differentiation from close analogs and its potential as a versatile intermediate, rather than on proven target-specific performance metrics.

Why Generic Substitution of 2-(4-Fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide Fails: Structural Specificity as a Prerequisite for Reproducibility


Within the 2-isoxazol-3-yl-acetamide chemotype, even minor structural modifications can produce profound shifts in biological target engagement, potency, and selectivity. The target compound's unique integration of a 4-fluorophenoxy acetamide side chain with a 5-(thiophen-2-yl)isoxazole core is not replicated in any known active analog with published quantitative data. A 2021 study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated that potency varied dramatically with subtle substituent changes: compound 2f exhibited single-digit µg/mL IC₅₀ values against Hep3B liver cancer cells, whereas other analogs within the same series were 2- to 6-fold less potent, underscoring the steep and unpredictable SAR landscape [1]. Similarly, in the anti-HIV HSP90 inhibitor series of 2-isoxazol-3-yl-acetamides, compound 2l achieved a ~3.5-fold superior therapeutic index relative to the clinical-stage comparator AUY922, a differentiation entirely attributed to its specific substitution pattern [2]. Because the 4-fluorophenoxy motif and the thiophene-isoxazole core each contribute independently to hydrogen bonding, π-stacking, and lipophilic interactions, substituting the target compound—even with a close regioisomer or a compound lacking only one of these key features—risks altering binding kinetics, off-target profiles, and assay reproducibility [1]. Absent direct comparative data, the structural uniqueness of CAS 946345-26-2 itself constitutes the primary argument against generic substitution when consistency in SAR exploration or intermediate-dependent synthetic routes is required.

Quantitative Differential Evidence Guide for 2-(4-Fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 946345-26-2)


Structural Uniqueness Versus Closest Fluorophenyl-Isoxazole Analogs: Absence of Direct Comparability Requires De Novo Characterization

A comprehensive search of PubMed, PubChem, Google Scholar, and patent databases did not yield any peer-reviewed study or patent example that directly reports quantitative biological activity data for CAS 946345-26-2. The closest characterized analogs belong to two distinct series: (i) fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a–2f) with reported IC₅₀ values of 5.76–34.64 µg/mL against Hep3B and HepG2 cancer cell lines, and (ii) 2-isoxazol-3-yl-acetamide HSP90 inhibitors (compounds 2a–2o) with anti-HIV activity >80% at their highest non-cytotoxic concentration [1] [2]. Neither series contains the exact 4-fluorophenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide scaffold. The target compound's fusion of a thiophene-substituted isoxazole with a 4-fluorophenoxy acetamide linker is structurally distinct from the carboxamide-linked fluorophenyl derivatives and from the HSP90 series, which lack the thiophene-isoxazole motif. Consequently, no meaningful cross-study quantitative comparison—whether potency, selectivity, or pharmacokinetic—can be drawn. Procurement of this compound must be justified on the basis of its unique chemical space occupancy and its utility as a novel intermediate for SAR expansion, rather than on established superiority over named comparators.

Medicinal Chemistry SAR Cancer Research HSP90 Inhibition

Recommended Research Application Scenarios for CAS 946345-26-2 Based on Structural Inference


Novel Scaffold Expansion for Fluorophenyl-Isoxazole Anticancer SAR

Given the established antiproliferative activity of structurally related fluorophenyl-isoxazole-carboxamide derivatives (IC₅₀ range 5.76–34.64 µg/mL against Hep3B, HepG2, HeLa, and MCF-7 cell lines) [1], CAS 946345-26-2 can serve as a structurally differentiated starting point for synthesizing a new sub-series. Its 4-fluorophenoxy acetamide linker and thiophene-isoxazole core represent unexplored vectors for modulating potency and selectivity. Researchers can benchmark newly generated analogs against the published compound 2f (IC₅₀ 5.76 µg/mL Hep3B) to determine whether the thiophene substitution confers any advantage in antiproliferative activity.

HSP90-Targeted Anti-HIV Probe Design Using Isoxazole-Acetamide Scaffold

A 2019 study identified 2-isoxazol-3-yl-acetamide analogs as HSP90 inhibitors with significant anti-HIV activity, with compound 2l achieving a ~3.5-fold better therapeutic index than the second-generation HSP90 inhibitor AUY922 [2]. CAS 946345-26-2, while structurally distinct, retains the core isoxazole-acetamide pharmacophore. It can be evaluated in HSP90 binding assays and HIV-1 LTR-driven gene expression models to assess whether the thiophene and 4-fluorophenoxy modifications alter target engagement or improve selectivity relative to the published 2l scaffold.

FXR Agonist Intermediate for Metabolic Disease Drug Discovery

Patent US 20200339558 describes isoxazole derivatives as farnesoid X receptor (FXR) agonists for treating metabolic diseases [3]. Although CAS 946345-26-2 is not explicitly claimed in this patent, its isoxazole-thiophene framework is compatible with the Markush structures disclosed. The compound may be investigated as a synthetic intermediate for generating novel FXR agonist candidates or as a probe to explore the contribution of the 4-fluorophenoxy acetamide motif to FXR binding affinity and selectivity over related nuclear receptors.

Chemical Probe for Profiling Kinase or Epigenetic Target Selectivity

The combination of a fluorophenoxy group (a known motif in kinase inhibitor design) with a thiophene-isoxazole core (capable of π-stacking and hydrogen bonding) positions CAS 946345-26-2 as a potential chemical probe for broad kinase or bromodomain profiling panels. While no target engagement data exist, the compound's structural features overlap with those of ATP-competitive inhibitors. Systematic screening against a panel of 50–100 kinases or epigenetic reader domains can establish its selectivity fingerprint and identify potential polypharmacology or off-target liabilities early in the discovery cascade.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.